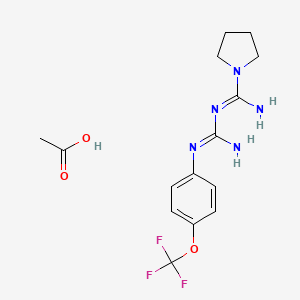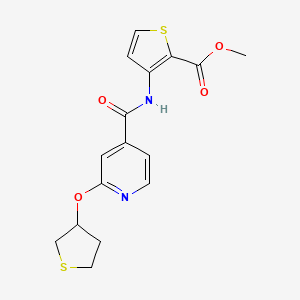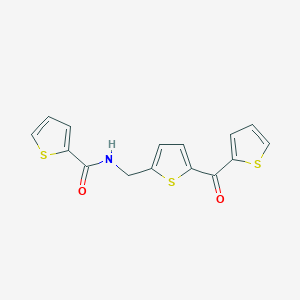![molecular formula C29H33N5O3 B2838927 N-cyclopentyl-4-isopentyl-1,5-dioxo-2-(4-vinylbenzyl)-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1216710-85-8](/img/structure/B2838927.png)
N-cyclopentyl-4-isopentyl-1,5-dioxo-2-(4-vinylbenzyl)-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains several functional groups and rings, including a cyclopentyl ring, an isopentyl group, a carboxamide group, and a [1,2,4]triazolo[4,3-a]quinazoline ring system. These types of compounds are often found in pharmaceuticals and could have various biological activities .
Scientific Research Applications
Synthesis and Chemical Reactivity
Research into similar heterocyclic compounds has highlighted innovative synthetic pathways and the reactivity of these molecules. For instance, studies on the cascade cyclization reactions of triamino-triazoles with aromatic aldehydes and cycloalkanones have led to the formation of partially hydrogenated triazoloquinazolines, showcasing the compound's role in facilitating complex chemical transformations (Lipson et al., 2006). These processes are crucial for the development of new methodologies in synthetic organic chemistry, offering pathways to a diverse range of heterocyclic compounds with potential applications in drug discovery and material science.
Potential Biological Activities
Compounds bearing the triazoloquinazoline moiety have been synthesized and evaluated for various biological activities. For example, some new pyrazoles and triazoles bearing a dibromo-methylquinazoline moiety have been investigated for their analgesic activity, demonstrating the therapeutic potential of these compounds (Saad et al., 2011). Such studies are indicative of the broader interest in exploring heterocyclic compounds, including triazoloquinazolines, for pharmacological properties, which could lead to the development of new therapeutic agents.
Material Science Applications
The structural features of triazoloquinazolines, akin to the specified compound, suggest potential applications in material science, such as the development of new fluorescent materials. Research into related compounds has shown the synthesis of heterocycles with distinct fluorescence properties, opening avenues for their use in optical materials and sensors (Xue et al., 2015).
Mechanism of Action
properties
IUPAC Name |
N-cyclopentyl-2-[(4-ethenylphenyl)methyl]-4-(3-methylbutyl)-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H33N5O3/c1-4-20-9-11-21(12-10-20)18-33-29(37)34-25-17-22(26(35)30-23-7-5-6-8-23)13-14-24(25)27(36)32(28(34)31-33)16-15-19(2)3/h4,9-14,17,19,23H,1,5-8,15-16,18H2,2-3H3,(H,30,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDVAUVGKJFAKRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3CCCC3)N4C1=NN(C4=O)CC5=CC=C(C=C5)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H33N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(([3,3'-bipyridin]-5-ylmethyl)amino)-2-oxoethyl)benzamide](/img/structure/B2838844.png)
![3-Benzyl-2-[(4-nitrophenyl)methylsulfanyl]-6-piperidin-1-ylquinazolin-4-one](/img/structure/B2838845.png)

![7-[2-Hydroxy-3-(2-methylphenoxy)propyl]-1,3-dimethyl-8-(methylamino)purine-2,6-dione](/img/structure/B2838847.png)
![8-((3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2838848.png)
![N-allyl-2-((5-ethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2838849.png)





![7-{6-[4-(2-furoyl)piperazin-1-yl]-6-oxohexyl}-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/no-structure.png)

